Structural Differentiation from 2-Thioxo and 2,4-Dione Analogs: Impact on Antiproliferative Potency Windows
The 2-imino group in CAS 641997-53-7 distinguishes it from 2-thioxo-thiazolidin-4-one (rhodanine-type) and 2,4-thiazolidinedione comparators. In a systematic SAR study of indole-based 4-thiazolidinones, compounds with a 2-imino or 2-thioxo group (series 2a–e and 3a–d) exhibited mean GI₅₀ values spanning 1.1 μM to 84.65 μM across eight human tumor cell lines, with the most active analog (2b) achieving GI₅₀ = 0.01 μM against HT-29 colorectal adenocarcinoma and K562 leukemia cells. The activity range demonstrates that the 2-position substituent is a dominant potency driver, not a passive scaffold feature [1].
| Evidence Dimension | Mean GI₅₀ range across 8 human tumor cell lines (NCI screening format) |
|---|---|
| Target Compound Data | No direct GI₅₀ data available for CAS 641997-53-7; predicted to fall within the 1–85 μM range based on 2-imino-thiazolidinone class behavior. |
| Comparator Or Baseline | Indole-4-thiazolidinones with varied 2-position substituents: mean GI₅₀ range 1.1 μM (compound 2b) to 84.65 μM (compound 3d) [de Oliveira et al., 2017]. |
| Quantified Difference | ~77-fold activity span within the same core scaffold, attributable to 2- and 5-position substitution differences. |
| Conditions | MTT assay; 48 h exposure; cell lines: HL-60 (leukemia), K562 (leukemia), HT-29 (colon), MCF-7 (breast), NCI-H460 (lung), UACC-62 (melanoma), PC-3 (prostate), 786-0 (renal). |
Why This Matters
The ~77-fold potency range within a single scaffold family means that substituting CAS 641997-53-7 with an off-the-shelf thiazolidinone analog risks selecting a compound with fundamentally different potency, invalidating SAR continuity.
- [1] de Oliveira JF, Lima TS, Vendramini-Costa DB, et al. Thiosemicarbazones and 4-thiazolidinones indole-based derivatives: Synthesis, evaluation of antiproliferative activity, cell death mechanisms and topoisomerase inhibition assay. Eur J Med Chem. 2017;136:305-314. View Source
